Sulfonfluorescein
Description
Significance of Fluorescent Probes in Modern Chemical and Biological Research Paradigms
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property makes them exceptionally useful in modern research for visualizing and quantifying biological and chemical processes with high sensitivity and specificity. nih.gov In biological research, fluorescent probes enable scientists to observe cellular structures and dynamics in real-time, track the movement of molecules within cells, and measure intracellular parameters such as pH and ion concentrations. thermofisher.comfluorofinder.com Their applications extend to various analytical techniques, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy, providing insights into everything from protein interactions to the efficacy of potential drug candidates. nih.gov The ability to conjugate fluorescent probes to specific biomolecules, such as antibodies and nucleic acids, has revolutionized fields like immunofluorescence and in situ hybridization, allowing for the precise localization of targets within complex biological samples. nih.gov
Historical Trajectory and Evolution of Sulfonfluorescein Applications in Research Contexts
The development and application of this compound are intrinsically linked to the broader history of fluorescein (B123965), which was first synthesized in 1871. nih.gov While early research focused on the parent compound, the introduction of sulfonated derivatives marked a significant advancement. The sulfonation of fluorescein was found to alter its physicochemical properties, most notably its water solubility and pKa, the pH at which the molecule is half in its protonated and half in its deprotonated form. These modifications expanded the utility of fluorescein-based dyes in aqueous biological systems.
Initially, the applications of fluorescein and its derivatives were largely in ophthalmology for diagnostic purposes, such as fluorescein angiography to visualize retinal blood flow. nih.gov Over time, the unique characteristics of this compound led to its adoption in a wider range of research contexts. Its increased water solubility and tendency to remain in the anionic, fluorescent form across a broader pH range compared to its carboxylated counterpart made it a more reliable fluorescent tracer in various biological buffers. One of the key applications that emerged was its use as a pH indicator, particularly for measuring intracellular pH. encyclopedia.pub More recently, the development of sophisticated imaging techniques and the synthesis of novel this compound derivatives have further broadened its applications, including its use in super-resolution microscopy and as a component of targeted molecular probes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',6'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6S/c20-11-5-7-13-16(9-11)24-17-10-12(21)6-8-14(17)19(13)15-3-1-2-4-18(15)26(22,23)25-19/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGFSGAAOVTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073978 | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-03-7 | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9′-[9H]xanthene]-3′,6′-diol, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfonefluorescein | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SULFONEFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5473V7NJYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Tailored Derivatization Strategies of Sulfonfluorescein
Strategies for the Chemical Synthesis of Sulfonfluorescein and its Core Structure
The foundational synthesis of the this compound core structure hinges on two primary methodologies: the direct sulfonation of a pre-formed fluorescein (B123965) molecule or the de novo synthesis from sulfonated precursors.
The most common and direct approach involves the electrophilic sulfonation of fluorescein. This process can be controlled to yield both mono- and di-sulfonated products. For the synthesis of mono-sulfonated fluorescein, concentrated sulfuric acid (H₂SO₄) is typically employed, with the reaction being heated to around 140°C for several hours. ¹H NMR analysis has shown that this reaction selectively occurs at the 4'-position of the fluorescein molecule. researchgate.net For the preparation of di-sulfonated fluorescein, a stronger sulfonating agent, oleum (fuming sulfuric acid), is used at a temperature of 100°C for an extended period. This method results in the selective sulfonation at the 4'- and 5'-positions of the fluorescein core. researchgate.net
Alternatively, sulfonated fluorescein can be synthesized by utilizing sulfonated building blocks in a condensation reaction. researchgate.net The core xanthene structure of fluorescein itself is traditionally synthesized via a Friedel-Crafts acylation reaction. lsu.edu This reaction involves the condensation of phthalic anhydride with resorcinol in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a protic acid like methanesulfonic acid. researchgate.netlsu.edu The use of methanesulfonic acid can serve as both a solvent and a catalyst, offering better yields under milder conditions compared to the high temperatures required with ZnCl₂. researchgate.net For the synthesis of this compound via this route, a sulfonated phthalic anhydride derivative can be reacted with resorcinol.
The choice of synthetic strategy can be influenced by the desired degree of sulfonation and the required purity of the final product. The direct sulfonation method is often simpler but may result in a mixture of products requiring careful purification. The building block approach can offer more precise control over the location and number of sulfonate groups.
Design Principles for Novel this compound Derivatives for Enhanced Research Applications
The versatility of this compound as a research tool is significantly expanded through the rational design and synthesis of its derivatives. By strategically modifying its chemical structure, researchers can fine-tune its photophysical properties, and introduce new functionalities for specific applications such as ion detection and pH sensing. nih.govmdpi.com
Rational Design of Substituents for Modulated Research Performance
The introduction of various substituents onto the phenyl ring of fluorescein derivatives can have a profound impact on their photoredox catalytic performance and other photophysical properties. umich.edu For instance, the substitution with electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, thereby influencing its absorption and emission spectra, quantum yield, and sensitivity to the local environment. umich.edu
A systematic investigation into the effects of different functional groups (e.g., amine, amide, isothiocyanate, aminomethyl, bromo, or nitro groups) at the 5- or 6-position of the phenyl ring of fluorescein has demonstrated that these substituents can significantly modulate the dye's performance. umich.edu For example, strong electron push-pull effects, as seen with amine and nitro groups, can lead to intramolecular photoinduced electron transfer (PET), which can quench fluorescence and alter the photoredox potential. umich.edu Understanding these structure-property relationships is crucial for the rational design of this compound-based probes with tailored characteristics for specific research needs, such as enhanced brightness, photostability, or responsiveness to particular analytes.
| Substituent Group | Position | Effect on Performance |
| Amine (-NH₂) | 5- or 6- | Can lead to intramolecular PET, potentially quenching fluorescence. umich.edu |
| Nitro (-NO₂) | 5- or 6- | Strong electron-withdrawing group, can also induce PET and affect photoredox potential. umich.edu |
| Bromo (-Br) | 5- or 6- | Weakly deactivating group, can lead to inferior performance compared to intact fluorescein. umich.edu |
| Isothiocyanate (-NCS) | 5- or 6- | Can serve as a reactive handle for bioconjugation while also influencing photophysical properties. umich.edu |
Targeted Sulfonation Techniques and Their Impact on Research Utility
The introduction of sulfonate groups is a key strategy in the design of fluorescein-based dyes for biological applications. Sulfonation significantly increases the water solubility of the dye, which is often a prerequisite for use in aqueous biological environments. researchgate.net Furthermore, the negative charge of the sulfonate groups can render the dye impermeable to cell membranes, making sulfonated derivatives ideal for labeling cell surface proteins without introducing background fluorescence from within the cell. google.comthermofisher.com
Bioconjugation Techniques for Coupling this compound to Biomolecules in Research
To utilize this compound as a targeted fluorescent probe, it must be covalently attached to a biomolecule of interest, such as a protein, antibody, or nucleic acid. This is achieved through various bioconjugation techniques that rely on the reaction between a specific functional group on the this compound derivative and a complementary functional group on the biomolecule.
Commonly, this compound is functionalized with a reactive group that can readily form a stable covalent bond with a biological macromolecule. Two of the most widely used reactive groups are N-hydroxysuccinimide (NHS) esters and maleimides.
NHS Esters for Amine Coupling: this compound derivatives containing an NHS ester are highly reactive towards primary amines, which are abundant in proteins on the N-terminus and the side chain of lysine residues. The reaction between an NHS ester and an amine forms a stable amide bond. This chemistry is typically carried out in buffers with a slightly basic pH (7-9) to ensure the amine is deprotonated and thus nucleophilic. thermofisher.com
Maleimides for Thiol Coupling: Maleimide-functionalized this compound is used to specifically label biomolecules containing free sulfhydryl (thiol) groups, which are present in cysteine residues of proteins. The maleimide group reacts with the thiol group via a Michael addition reaction to form a stable thioether linkage. This reaction is highly specific for thiols, especially at a pH range of 6.5-7.5. medchemexpress.comumich.edu
Other bioconjugation strategies, such as those involving isothiocyanates that react with primary amines to form a thiourea linkage, have also been employed for fluorescein derivatives and are applicable to this compound. umich.eduorganic-chemistry.org The choice of bioconjugation chemistry depends on the available functional groups on the target biomolecule and the desired specificity of the labeling.
| Reactive Group on this compound | Target Functional Group on Biomolecule | Resulting Linkage |
| N-hydroxysuccinimide (NHS) ester | Primary amine (-NH₂) | Amide |
| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether |
| Isothiocyanate (-NCS) | Primary amine (-NH₂) | Thiourea |
Chemo- and Regioselective Functionalization Approaches
The ability to selectively introduce functional groups at specific positions on the this compound core is essential for creating advanced and highly specific probes. Chemo- and regioselective functionalization allows for the precise control over the structure of the final molecule, which in turn dictates its properties and function.
One approach to achieve regioselectivity is through electrophilic aromatic substitution reactions on the xanthene core. For example, halogenation of fluorescein can be achieved with high regioselectivity. The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes and heterocycles, a strategy that can be applied to the fluorescein scaffold. nih.govgoogle.com The resulting halogenated fluoresceins can then serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions.
For instance, solid-phase synthesis methods have been developed for the halogenation of fluorescein, reacting it with an alkali metal halide and an oxidizing agent at elevated temperatures to produce chlorinated, brominated, and iodinated derivatives with high yields. google.comresearchgate.net The positions of halogenation on the xanthene ring can influence the photophysical properties of the dye, including its triplet quantum yield. researchgate.net
While the direct chemo- and regioselective functionalization of the sulfonated fluorescein core presents challenges due to the directing effects of the sulfonate groups, strategies involving protecting groups and the sequential introduction of functionalities are employed. The development of new synthetic methods that allow for the selective modification of the xanthene core of sulfonated dyes remains an active area of research, with the goal of creating a diverse library of this compound-based probes with precisely controlled structures and functions. ed.ac.uk
In Depth Spectroscopic and Photophysical Investigations of Sulfonfluorescein
: Single-Molecule Photophysics and Fluorescence Fluctuation Spectroscopy Studies
Investigations at the single-molecule level offer a powerful lens to understand the heterogeneous and dynamic behaviors of fluorescent probes, which are often obscured in ensemble measurements. For sulfonfluorescein, single-molecule photophysics and fluorescence fluctuation spectroscopy (FFS) studies provide critical insights into its quantum yield, fluorescence lifetime, and photostability, which are paramount for its application in high-resolution imaging and sensing.
Fluorescence Fluctuation Spectroscopy (FFS) is a suite of techniques that analyze the fluctuations in fluorescence intensity to glean information about molecular dynamics and concentrations. elifesciences.orgaps.org One of the primary FFS methods is Fluorescence Correlation Spectroscopy (FCS), which measures the temporal autocorrelation of fluorescence intensity fluctuations. wikipedia.orgfrontiersin.org These fluctuations are caused by fluorescent molecules diffusing in and out of a tiny, femtoliter-sized observation volume defined by a focused laser beam. nih.govusc.es By analyzing the correlation curve, one can determine the average number of molecules in the observation volume and their diffusion time, which relates to their size and the viscosity of the medium. frontiersin.orgteledynevisionsolutions.com
At the single-molecule level, the photophysical behavior of a fluorophore, including this compound, is characterized by several key parameters. An ideal fluorescent probe for such studies should be bright, photostable, and exhibit minimal intensity fluctuations. nih.gov The brightness is a product of its extinction coefficient and fluorescence quantum yield. nih.gov However, a common phenomenon observed at the single-molecule level is "blinking," where the fluorophore transiently enters a non-fluorescent dark state. nih.govnih.govmicroscopyu.com This can be caused by transitions to a triplet state or other non-emissive states. illinois.edu Understanding and controlling this blinking is crucial for applications like single-molecule localization microscopy (SMLM). nih.govbiorxiv.org
Fluorescence Fluctuation Spectroscopy techniques, beyond the standard FCS, can provide deeper insights. For example, Fluorescence Cross-Correlation Spectroscopy (FCCS) uses two different colored fluorophores to study molecular interactions. teledynevisionsolutions.com While not directly a study of this compound's intrinsic properties, this technique highlights the utility of well-characterized fluorophores in complex biological studies. Furthermore, advanced techniques like stimulated emission depletion (STED) microscopy can be combined with FFS to perform measurements in sub-diffraction focal volumes, enhancing the spatial resolution of these dynamic studies. aps.org
The professional and authoritative understanding of this compound's single-molecule behavior would necessitate dedicated experimental investigation. Such studies would typically generate data on its single-molecule brightness, on- and off-time distributions (blinking kinetics), and photobleaching quantum yield under various environmental conditions (e.g., different pH, viscosity, and in the presence of oxidizing or reducing agents). Similarly, FCS and related FFS studies would provide precise measurements of its diffusion coefficient in various media.
Mechanistic Elucidation of Sulfonfluorescein Interactions with Biological and Chemical Systems
Research on Protein-Sulfonfluorescein Binding Mechanisms and Conformational Dynamics
The interaction between sulfonfluorescein and proteins is a key area of investigation, with implications for understanding protein structure and function. The binding process can influence the protein's conformational dynamics, leading to changes in its biological activity. Research in this area often employs techniques like single-molecule fluorescence resonance energy transfer (smFRET) and surface plasmon resonance (SPR) to dissect the kinetics and thermodynamics of these interactions. elifesciences.org
Two primary mechanisms have been proposed to describe ligand-protein binding: the "induced-fit" model and the "conformational selection" model. plos.org In the induced-fit mechanism, the binding of the ligand (in this case, this compound) induces a conformational change in the protein. elifesciences.orgplos.org Conversely, the conformational selection model posits that a protein exists in a dynamic equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific pre-existing conformation. plos.org Studies on various protein systems, such as the glutamine-binding protein (GlnBP), have utilized these models to interpret experimental data. elifesciences.org For GlnBP, a combination of smFRET and SPR data suggested that the conformational selection model was incompatible with the observed binding behavior, favoring an induced-fit or a closely related mechanism. elifesciences.org
The binding of small molecules like this compound can also allosterically modulate protein function by inducing conformational changes at sites distant from the binding pocket. frontiersin.org This can affect the protein's interaction with other molecules, such as cofactors, and ultimately alter its activity. frontiersin.org Molecular dynamics simulations are a powerful tool for investigating these allosteric communications and identifying key residues involved in the transmission of conformational changes. frontiersin.org
Investigations into Nucleic Acid-Sulfonfluorescein Interactions
The interaction of small molecules like this compound with nucleic acids is fundamental to various cellular processes and biotechnological applications. refeyn.compitt.edu These interactions are governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and base stacking. thermofisher.com The three-dimensional structure of the nucleic acid, whether it be DNA or RNA, plays a crucial role in determining the binding affinity and specificity of the interaction. thermofisher.com
Fluorescent probes are valuable tools for studying these interactions in real-time. thermofisher.com Techniques like fluorescence resonance energy transfer (FRET) can be used to monitor conformational changes in nucleic acids upon protein binding, providing insights into the mechanics of these complex processes. mdpi.com For instance, the attachment of a fluorescent probe to a nucleic acid can help in tracking its localization within a cell or in purifying specific nucleic acid-protein complexes. nih.gov
The development of novel chemical methods, such as sulfinate chemistry, has expanded the toolkit for fluorescently labeling nucleic acids. nih.gov This allows for the site-specific attachment of probes, enabling more precise studies of nucleic acid structure and function. However, it is important to consider that the labeling process itself can sometimes influence the native structure and activity of the nucleic acid. nih.gov
Studies on this compound Interactions with Cellular Membranes and Subcellular Organelles
The ability to visualize and track specific components within a living cell is crucial for understanding cellular function. sigmaaldrich.com Fluorescent dyes, including derivatives of this compound, are instrumental in labeling and imaging various subcellular structures such as the plasma membrane, mitochondria, lysosomes, and the endoplasmic reticulum. sigmaaldrich.comencyclopedia.pub
The interaction of a fluorescent probe with a cellular membrane is often dictated by the physicochemical properties of the probe, such as its hydrophobicity and charge. For instance, cholesterol-conjugated fluorescent probes have shown excellent capabilities for anchoring to the plasma membrane. nih.gov The probe's interaction with the membrane can be influenced by the lipid composition and the presence of specific microdomains, such as lipid rafts. nih.gov
Once a probe enters a cell, its subcellular localization is determined by a variety of factors. Some probes are designed with specific targeting moieties that direct them to particular organelles. mdpi.com For example, probes can be engineered to accumulate in the mitochondria based on the mitochondrial membrane potential. sigmaaldrich.com The study of the subcellular fate of these probes provides valuable information about cellular processes like endocytosis and intracellular trafficking. nih.gov The interaction of nanoparticles with cells and their organelles is another active area of research, where understanding the formation of a "biomolecular corona" around the nanoparticle is key to predicting its biological impact. nih.gov
Mechanisms of this compound as a Chemosensor for Specific Analytes
This compound and its derivatives have been extensively developed as chemosensors for the detection of various biologically and environmentally important analytes. The sensing mechanism typically relies on a specific chemical reaction between the probe and the analyte, which leads to a measurable change in the probe's fluorescence properties, such as intensity or wavelength.
Detection Mechanisms for Reactive Sulfur Species (e.g., Sulfane Sulfur)
Reactive sulfur species (RSS), including sulfane sulfurs like hydropersulfides (RSSH) and polysulfides, play significant roles in cellular signaling and redox biology. mdpi.comnih.govnih.govnih.govmdpi.com Fluorescent probes for sulfane sulfur often exploit the unique nucleophilicity of these species. mdpi.comresearchgate.net
One common strategy involves the use of a probe containing a reactive group that is cleaved upon interaction with sulfane sulfur, leading to the release of a fluorophore and a "turn-on" fluorescence signal. researchgate.net For example, the SSP series of probes operate through the formation of a persulfide with the probe, followed by an intramolecular cyclization that liberates the fluorescent reporter. nih.govresearchgate.net Another approach utilizes the ability of sulfane sulfur to bind to another sulfur atom, a characteristic leveraged in the design of various fluorescent probes. nih.gov The selectivity of these probes for sulfane sulfurs over other biological thiols like cysteine and glutathione (B108866) is a critical aspect of their design. rsc.org
Table 1: Detection of Reactive Sulfur Species
| Probe Series | Detection Mechanism | Key Feature | Reference |
| SSP series | Formation of a persulfide followed by intramolecular cyclization to release the fluorophore. | Widely used for detecting H2S3. | nih.govresearchgate.net |
| DSP series | Utilizes the high nucleophilicity of hydrogen polysulfides for selective detection. | Selective for hydrogen polysulfides. | nih.gov |
| PSP series | Also leverages the high nucleophilicity of hydrogen polysulfides. | Selective for hydrogen polysulfides. | nih.gov |
| SSip-1 | Based on the characteristic reactivity of sulfane sulfur. | Utilizes the binding ability of sulfane sulfur to another sulfur atom. | nih.gov |
Hypochlorite (B82951) Sensing Mechanisms
Hypochlorite (ClO⁻) is a reactive oxygen species involved in various physiological and pathological processes. Fluorescent probes for hypochlorite often rely on its strong oxidizing properties. researchgate.netrsc.org
Several mechanistic approaches have been developed for hypochlorite sensing. One common mechanism involves the oxidation of a specific functional group on the probe by hypochlorite, which in turn modulates the fluorescence output. mdpi.com For example, some probes are designed with a group that quenches fluorescence through intramolecular charge transfer (ICT), and upon reaction with hypochlorite, this quenching is relieved, resulting in a significant increase in fluorescence intensity. rsc.org Another strategy is based on fluorescence quenching, where the reaction with hypochlorite, such as a chlorination reaction, leads to the formation of a non-fluorescent product. mdpi.comnih.gov The development of flexible, paper-based chemosensors allows for the visual detection of hypochlorite without the need for sophisticated instrumentation. mdpi.com
Table 2: Hypochlorite Sensing Mechanisms
| Sensing Mechanism | Description | Example Probe Type | Reference |
| Oxidation-induced fluorescence turn-on | Hypochlorite oxidizes a functional group, leading to the release of a fluorophore or disruption of a quenching mechanism. | Probes with N,N-dimethyl thiocarbamate group. | rsc.org |
| Fluorescence quenching | Reaction with hypochlorite (e.g., chlorination) forms a non-fluorescent derivative. | Coumarin-based probes. | mdpi.comnih.gov |
| Ratiometric fluorescence shift | The reaction with hypochlorite causes a shift in the emission wavelength. | Benzothiazole derivative-based probes. | researchgate.net |
Heavy Metal Ion Recognition Principles
The detection of heavy metal ions is crucial due to their environmental and biological toxicity. rsc.orgnih.gov Fluorescent chemosensors for heavy metal ions are designed based on specific recognition principles that ensure high selectivity and sensitivity. mdpi.comfrontiersin.orgnih.gov
The primary mechanism involves the coordination of the metal ion to a specific ligand or chelating group within the probe molecule. This binding event can trigger a variety of photophysical processes, leading to a change in fluorescence. nih.gov These processes include:
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the unbound probe exhibits quenched fluorescence due to PET from a donor to the fluorophore. Upon binding a metal ion, the electron-donating ability of the donor is suppressed, inhibiting PET and restoring fluorescence. nih.gov
Fluorescence Resonance Energy Transfer (FRET): This mechanism is often employed in ratiometric probes, where the binding of a metal ion alters the distance or orientation between a donor and an acceptor fluorophore, leading to a change in the FRET efficiency and a shift in the emission spectrum. mdpi.com
Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electron distribution within the probe, affecting the ICT process and causing a shift in the fluorescence emission. frontiersin.org
Table 3: Heavy Metal Ion Recognition Principles
| Recognition Principle | Description | Application Example | Reference |
| Photoinduced Electron Transfer (PET) | Metal ion binding inhibits PET, leading to fluorescence "turn-on". | Detection of various metal ions using Schiff base probes. | nih.gov |
| Fluorescence Resonance Energy Transfer (FRET) | Metal ion binding alters FRET efficiency, causing a ratiometric response. | Detection of Hg²⁺ using nanoparticle-based sensors. | mdpi.com |
| Intramolecular Charge Transfer (ICT) | Metal ion binding modulates ICT, resulting in a fluorescence shift. | Ratiometric detection of Hg²⁺. | frontiersin.org |
| Spirolactam Ring Opening | Metal ion binding induces the opening of a non-fluorescent spirolactam ring to a highly fluorescent form. | Rhodamine-based probes for Hg²⁺ and Cr³⁺. | mdpi.com |
Enzyme Activity Sensing Mechanisms
This compound and its related sulfonated xanthene derivatives serve as versatile scaffolds for the development of fluorescent probes for enzyme activity sensing. The fundamental mechanism of these probes relies on a "pro-fluorophore" strategy, where the dye's fluorescent properties are initially masked or "caged" by a chemical group that is a specific substrate for a target enzyme. Upon enzymatic cleavage of this substrate, the fluorophore is released, leading to a detectable change in its optical properties, typically a significant increase in fluorescence intensity.
The general process for enzyme detection using these fluorogenic substrates can be outlined in the following steps:
Probe Design: A non-fluorescent or weakly fluorescent derivative of this compound is synthesized by attaching an enzyme-specific substrate to the core fluorophore structure. This substrate effectively quenches the fluorescence.
Enzymatic Reaction: In the presence of the target enzyme, the substrate is recognized and cleaved. For instance, glycosidases hydrolyze specific sugar moieties, while phosphatases cleave phosphate (B84403) groups. thermofisher.com
Signal Generation: The cleavage event liberates the this compound, restoring its native, highly fluorescent state. This "turn-on" of fluorescence provides a direct and quantifiable measure of enzyme activity. thermofisher.com
The sulfonate groups (–SO₃⁻) on the fluorescein (B123965) core are crucial for these applications. They significantly increase the water solubility of the dye, which is essential for use in aqueous biological buffers and for reducing aggregation-caused quenching. d-nb.infobiotium.com While sulfonation can sometimes increase non-specific binding, this is often a trade-off for improved solubility and brightness. biotium.com
A prominent example of this mechanism is seen with substrates for glycosidases, such as β-galactosidase. A non-fluorescent fluorescein derivative, like fluorescein di-β-D-galactopyranoside (FDG), is hydrolyzed by the enzyme to produce the highly fluorescent fluorescein. thermofisher.com While not specific to a sulfonated version, the principle remains the same. The sulfonation would primarily enhance the probe's utility in aqueous environments.
Furthermore, sulfonate chemistry itself can be integral to the probe's reactivity. For instance, trifunctional probes have been developed using a sulfonate ester as a reactive group to covalently modify enzyme active sites. nih.gov These probes can include a reporter element like a fluorophore (e.g., rhodamine, a related xanthene dye) and a biotin (B1667282) tag for affinity purification, allowing for both the detection and subsequent identification of enzyme targets from complex biological mixtures. nih.gov The reaction of these probes with nucleophilic residues in an enzyme's active site leads to stable, covalent labeling.
| Enzyme Class | Sensing Principle | Example Substrate Moiety | Reference |
|---|---|---|---|
| Glycosidases (e.g., β-galactosidase) | Cleavage of a glycosidic bond releases the fluorophore from a non-fluorescent glycoside conjugate. | β-D-galactopyranoside | thermofisher.com |
| Phosphatases (e.g., Alkaline Phosphatase) | Hydrolysis of a phosphate ester from the fluorophore restores fluorescence. | Phosphate group (e.g., in BCIP) | thermofisher.com |
| Proteases (e.g., Trypsin) | Cleavage of a specific peptide sequence linked to the fluorophore, often relieving quenching. | Peptide sequence | capes.gov.br |
| Oxidoreductases (e.g., Horseradish Peroxidase) | Enzyme-catalyzed oxidation of a substrate leads to a fluorescent product. | Amplex Red, ABTS | thermofisher.compsu.edu |
Photoreactivity and Photobleaching Mechanisms in Research Contexts
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. wikipedia.orgthermofisher.com This phenomenon is a significant limiting factor in fluorescence microscopy, particularly in experiments requiring prolonged or high-intensity light exposure. wikipedia.orgfsu.edu The process is complex and involves multiple pathways, but it generally originates from the chemically reactive triplet state of the fluorophore. fsu.edusvi.nl
The mechanism of photobleaching for fluorescein-based dyes, including this compound, can be described by the following key steps, often illustrated with a Jablonski diagram:
Excitation: Absorption of a photon promotes the fluorophore from its ground singlet state (S₀) to an excited singlet state (S₁). svi.nl
Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can relax back to S₀ by emitting a photon (fluorescence), which is the desired outcome. However, it can also undergo intersystem crossing to a long-lived excited triplet state (T₁). fsu.edusvi.nl
Triplet State Reactivity: The T₁ state is highly reactive and has a much longer lifetime than the S₁ state, increasing the probability of chemical reactions with surrounding molecules. fsu.edu The primary pathway for photobleaching involves the reaction of the triplet-state dye with molecular oxygen (O₂). fsu.edusvi.nl This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which then attacks and destroys the fluorophore or other nearby molecules. fsu.edu
Other Pathways: Photobleaching can also occur through reactions of the excited fluorophore with other molecules in its environment, such as proteins or lipids, or through multi-photon absorption events under high-intensity illumination, which can lead to ionization or transition to even more reactive states. svi.nl The result is an irreversible covalent modification of the fluorophore's structure, rendering it non-fluorescent. wikipedia.orgfsu.edu
Sulfonated xanthene dyes, the class to which this compound belongs, were developed in part to improve upon the properties of traditional fluoresceins. A key advantage of these sulfonated derivatives is their enhanced photostability. google.comgoogle.com While fluorescein can be rapidly photobleached, especially under intense laser illumination, sulfonated dyes like the Alexa Fluor family (which are sulfonated derivatives of xanthene, coumarin, and cyanine (B1664457) dyes) show significantly greater resistance to photobleaching. google.comsyronoptics.commdpi.com This increased photostability allows for longer observation times and more reliable quantification in fluorescence imaging experiments. google.com The sulfonation also contributes to reduced dye aggregation, which can otherwise quench fluorescence. biotium.com
| Property | Fluorescein Isothiocyanate (FITC) | Alexa Fluor 488 (a sulfonated xanthene) | Significance of Sulfonation | Reference |
|---|---|---|---|---|
| Excitation Max (nm) | ~494 | ~495 | Minimal change in spectral range. | syronoptics.com |
| Emission Max (nm) | ~518 | ~519 | Minimal change in spectral range. | syronoptics.com |
| Photostability | Lower | Higher | Sulfonation enhances resistance to photobleaching. | google.comsyronoptics.com |
| pH Sensitivity | High (fluorescence is pH-dependent) | Lower | More stable fluorescence across a wider pH range. | mdpi.com |
| Water Solubility | Moderate | High | Sulfonate groups improve solubility in aqueous media. | biotium.comgoogle.com |
Applications of Sulfonfluorescein As Advanced Research Probes and Tools
Methodologies for Cellular and Subcellular Imaging
The ability to visualize cellular and subcellular structures and dynamics in real-time is fundamental to modern cell biology. ibidi.com Sulfonfluorescein-based probes have become instrumental in a variety of imaging techniques, offering high sensitivity and specificity.
Live-cell imaging allows for the observation of cellular processes in their natural context over time. ibidi.comthermofisher.com A significant challenge in this field is the development of fluorescent probes that can efficiently penetrate the cell membrane without causing toxicity. thermofisher.combiorxiv.org
Many fluorescent dyes, including some fluorescein (B123965) derivatives, suffer from poor cell permeability due to their charge and hydrophilicity. biorxiv.orgmdpi.com To overcome this, strategies such as creating diacetate derivatives have been employed. These derivatives are non-fluorescent and cell-permeable; once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the fluorescent this compound and trapping it within the cell. mdpi.com This enzymatic activation also serves as an indicator of cell viability. Another approach to enhance cell permeability involves the covalent attachment of moieties like chlorinated dodecaborate, which has been shown to improve the cellular uptake of fluorescein-type chromophores. mdpi.com
The ideal fluorescent probe for live-cell imaging should exhibit several key characteristics:
High Cell Permeability: The ability to cross the cell membrane to reach its intracellular target. biorxiv.org
Specificity: The probe should selectively bind to its target molecule or organelle to minimize background noise. escholarship.org
Photostability: Resistance to photobleaching ensures that the probe can be imaged for extended periods without significant loss of signal. biorxiv.org
Low Cytotoxicity: The probe and the illumination light should not harm the cells, ensuring that the observed processes are not artifacts of cellular stress. thermofisher.comnih.gov
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200 nanometers. ibidi.compromega.com Super-resolution microscopy techniques overcome this limitation, enabling the visualization of cellular structures at the nanoscale. ibidi.compromega.com this compound and its derivatives, with their bright and photostable nature, are valuable tools for several super-resolution methods. biorxiv.orgpromega.com
Two major types of super-resolution microscopy are particularly relevant for this compound-based probes:
Stimulated Emission Depletion (STED) Microscopy: STED achieves super-resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. ibidi.compromega.com This technique provides real-time super-resolution images, making it suitable for live-cell imaging of dynamic processes. promega.com The photostability of certain this compound derivatives is advantageous for STED microscopy.
Single-Molecule Localization Microscopy (SMLM): This class of techniques, which includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), relies on the sequential activation and localization of individual fluorophores. abbelight.comscientistlive.com By precisely determining the position of each molecule, a super-resolved image is reconstructed. abbelight.com
PALM typically utilizes photoactivatable fluorescent proteins. abbelight.comoni.bio
STORM often employs photoswitchable organic dyes. abbelight.combitesizebio.com The ability to conjugate this compound to antibodies and other targeting molecules makes it suitable for STORM applications, allowing for the detailed mapping of protein distributions and cellular structures. promega.com
A key advantage of live-cell imaging is the ability to monitor cellular processes not only in space but also over time. thermofisher.com this compound-based probes are instrumental in the spatiotemporal tracking of various cellular events, including protein dynamics, organelle interactions, and enzymatic activities. oni.bionumberanalytics.com
For instance, by tagging a protein of interest with a this compound derivative, researchers can track its movement within the cell, its localization to specific compartments, and its interactions with other molecules in real-time. oni.bio This has been crucial for understanding processes like signal transduction, cytoskeletal rearrangements, and vesicle trafficking. sigmaaldrich.com The development of cell-permeable this compound probes with high specificity and photostability has enabled long-term imaging of these dynamic interactions. nih.gov
Fluorescent Biosensing Methodologies and Probe Development
The fluorescence properties of this compound can be exquisitely sensitive to its local chemical environment. This characteristic is harnessed in the development of fluorescent biosensors, which are molecules designed to report on the presence or concentration of specific analytes through changes in their fluorescence. nih.gov
The pH of cellular compartments is tightly regulated and plays a critical role in a vast array of physiological processes. tdblabs.senih.gov Fluorescent probes that can accurately measure pH in living cells are therefore invaluable research tools. tdblabs.sethermofisher.com Fluorescein and its derivatives, including this compound, are well-known for their pH-dependent fluorescence. nih.govthermofisher.com
The fluorescence intensity of fluorescein is highly sensitive to pH in the physiological range, with a pKa of approximately 6.4. thermofisher.com Acidification leads to protonation of the phenolic group, causing a decrease in fluorescence intensity. thermofisher.com This property has been widely exploited to create pH indicators for measuring intracellular pH. nih.govbio-rad.com
Derivatives of fluorescein, such as 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), have been developed to have a pKa closer to the neutral pH of the cytoplasm (around 7.0), making them ideal for monitoring cytosolic pH. bio-rad.comthermofisher.com The acetoxymethyl (AM) ester form of BCECF is cell-permeant and is hydrolyzed by intracellular esterases to trap the fluorescent pH indicator inside the cell. bio-rad.comthermofisher.com
Beyond pH, the versatile chemistry of the this compound scaffold allows for its modification to create probes that can detect a wide range of other biomolecules and cellular analytes. nih.gov This is typically achieved by attaching a recognition moiety to the fluorophore that selectively interacts with the target analyte. beilstein-journals.org This interaction then triggers a change in the fluorescence properties of the this compound, such as an increase or decrease in intensity, or a shift in the emission wavelength. nih.gov
Researchers have successfully developed this compound-based probes for various targets, including:
Metal Ions: Probes have been designed to selectively bind to metal ions like zinc, leading to a change in fluorescence that allows for the visualization of their intracellular distribution. nih.gov
Reactive Oxygen Species (ROS) and Reactive Sulfur Species (RSS): These highly reactive molecules play important roles in cell signaling and stress responses. rsc.orgnih.gov this compound derivatives have been engineered to react specifically with certain ROS or RSS, resulting in a fluorescent signal that reports on their production. rsc.orgnih.gov
Enzyme Activity: By incorporating a substrate for a specific enzyme into the structure of a this compound-based probe, the activity of that enzyme can be monitored. nih.gov Cleavage of the substrate by the enzyme releases the fluorophore, leading to a detectable fluorescent signal.
Proteins and Other Biomolecules: Through conjugation to antibodies, peptides, or other affinity ligands, this compound can be used to specifically label and detect target proteins and other biomolecules within the cell. beilstein-journals.orgthermofisher.commdpi.com
The development of these highly specific probes has provided powerful tools for dissecting complex cellular pathways and understanding the roles of various molecules in health and disease. beilstein-journals.orgrsc.org
Environmental Sensing and Tracking Methodologies
The unique properties of this compound make it an excellent candidate for various environmental monitoring and tracking applications. chemimpex.com Its high water solubility and detectability at low concentrations are particularly advantageous for large-scale environmental studies. dyetracing.com
Hydrological Tracer Applications in Environmental Research
Key applications of hydrological tracers include:
Determining Residence Time: Calculating the time it takes for water to travel between two points. carleton.edu
Characterizing Water Movement: Identifying the inputs, outputs, and flow paths of water within a watershed. carleton.edu
Investigating Aquifer Properties: Defining groundwater flow directions and basin boundaries in karst and other aquifer systems. gw-project.org
The fluorescence of the dye is measured over time at specific locations using a fluorometer, allowing for the creation of dye breakthrough curves that provide quantitative data on the hydrological system. carleton.edu
Monitoring of Environmental Contaminants Using this compound-based Probes
Beyond its direct use as a water tracer, this compound can be incorporated into specialized probes for detecting a wide array of environmental contaminants. chemimpex.com The urgent need for real-time monitoring of hazardous pollutants has driven the development of fluorescent sensor-based models. nih.gov These sensors are designed to provide rapid and sensitive detection of contaminants, which is essential for safeguarding public health and the environment. mdpi.comnih.gov
The development of advanced analytical tools is critical for identifying and quantifying pollutants in water sources. nih.gov Fluorescent probes offer a promising approach due to the ease and sensitivity of detecting changes in their spectral properties upon interaction with a target contaminant. nih.gov These sensor systems can be designed to detect various pollutants, including:
Heavy metals nih.gov
Volatile Organic Compounds (VOCs) bosch-sensortec.com
Pesticides mdpi.com
Other emerging environmental contaminants au.dk
The integration of these fluorescent probes into sensor technologies, including those with artificial intelligence and Internet of Things (IoT) capabilities, is enhancing our ability to monitor environmental quality and respond to pollution events proactively. bosch-sensortec.comazosensors.com
Table 1: Comparison of Environmental Monitoring Techniques
| Technique | Description | Key Advantages |
|---|---|---|
| Hydrological Tracing | Direct tracking of water flow using fluorescent dyes like this compound. researchgate.net | Provides direct measurement of flow paths and velocities. numberanalytics.com Inexpensive and highly detectable. dyetracing.com |
| Fluorescent Probes | Sensors incorporating fluorescent molecules that change their optical properties upon binding to specific contaminants. nih.gov | High sensitivity and selectivity for target pollutants. mdpi.com Enables real-time monitoring. mdpi.com |
| Whole-Cell Biosensors | Utilizes living cells that produce a detectable response (e.g., luminescence) in the presence of specific contaminants. mdpi.com | Can detect the bioavailability of pollutants. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | An analytical technique used for the broad screening of known and unknown environmental contaminants. au.dk | High selectivity and ability to identify a wide range of compounds. au.dk |
Applications in Protein Research and Conformational Studies
The brilliant fluorescence of this compound also makes it a powerful tool in the realm of molecular and cellular biology, particularly in the study of proteins.
Protein Localization and Expression Studies
Determining the subcellular location of a protein is fundamental to understanding its function. neb.comcmu.edu Fluorescent molecules are widely used to visualize and track proteins within living and fixed cells. neb.comthermofisher.com This can be achieved by genetically fusing a fluorescent protein to the protein of interest or by using fluorescent dyes that specifically bind to the target protein. neb.complos.org
These techniques allow researchers to:
Examine protein distribution in real-time in living cells. thermofisher.com
Investigate the translocation of proteins between different cellular compartments. thermofisher.com
Study gene expression levels by quantifying the fluorescence intensity. thermofisher.comnih.gov
The development of a wide array of fluorescent proteins and dyes with different spectral properties has enabled multicolor labeling, allowing for the simultaneous visualization of multiple proteins. thermofisher.comnih.gov
Protein-Protein Interaction Mapping Methodologies
Most cellular processes are carried out by complex networks of interacting proteins. libretexts.org Mapping these interactions is crucial for understanding biological pathways and the molecular basis of diseases. libretexts.orgfrontiersin.org Several methods utilize fluorescence to study protein-protein interactions (PPIs).
One common technique is Fluorescence Resonance Energy Transfer (FRET) , which can detect when two fluorescently labeled proteins are in close proximity. thermofisher.com Other methods include:
Yeast Two-Hybrid System: A genetic method that uses the interaction of two proteins to drive the expression of a reporter gene. libretexts.org
Affinity Purification coupled with Mass Spectrometry (AP-MS): A "bait" protein is used to pull down its interaction partners, which are then identified by mass spectrometry. libretexts.org
Chemical Cross-linking with Mass Spectrometry (CXMS): A chemical linker is used to covalently bond interacting proteins, which are then identified. elifesciences.org
Bioluminescence-based Two-Hybrid Technologies: These methods, like LuTHy, provide quantitative scores for binary protein interactions in mammalian cells. embopress.org
These methodologies provide valuable data for constructing protein interaction maps, also known as interactomes, which offer a system-level view of cellular function. libretexts.org
Amyloid Detection and Differentiation in Research Models
The misfolding and aggregation of proteins into amyloid fibrils are associated with several neurodegenerative diseases. diva-portal.orgnih.gov Fluorescent probes are essential tools for detecting and characterizing these amyloid structures. diva-portal.org Dyes like Thioflavin T are widely used because they exhibit a significant increase in fluorescence upon binding to the cross-β sheet structure characteristic of amyloid fibrils. diva-portal.orgresearchgate.net
Fluorescent probes are used to:
Stain and visualize amyloid plaques in tissue samples. diva-portal.org
Monitor the kinetics of amyloid fibril formation in vitro. researchgate.netrjpbr.com
Differentiate between different polymorphic forms of amyloid aggregates.
Researchers are continuously developing new fluorescent probes with improved specificity and sensitivity for detecting various types of amyloid deposits. nih.govresearchgate.net
Computational and Theoretical Approaches to Sulfonfluorescein Research
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate properties and behaviors of fluorescent molecules like sulfonfluorescein. These in silico methods provide a molecular-level understanding that complements experimental findings, offering insights into structural characteristics, electronic properties, and dynamic interactions. Furthermore, computational approaches are increasingly being utilized in the rational design of novel fluorescent probes with tailored functionalities.
Methodological Considerations and Advanced Techniques in Sulfonfluorescein Research
Experimental Design Principles for Sulfonfluorescein-based Studies
A critical first step is the clear definition of the research hypothesis and the scope of the study. drugdiscoveryonline.com Whether the aim is to screen for inhibitors of a binding interaction or to quantify an analyte, the objective dictates the required precision and the necessary controls. drugdiscoveryonline.com Core principles, established by pioneers like R. A. Fisher, include randomization, replication, and local control (blocking). edinst.com Randomization of treatment allocation to experimental units helps to eliminate systematic bias from unknown variables. edinst.com Replication, the use of multiple experimental units for each treatment, is essential for estimating experimental error and increasing the precision of the results. elifesciences.orgdrugdiscoveryonline.com Blocking involves grouping similar experimental units to account for known sources of variability. elifesciences.org
In the context of this compound-based studies, these principles are applied by carefully managing variables that can affect fluorescence signals, such as instrument settings, temperature, pH, and solvent polarity. It is crucial to include a comprehensive set of controls to validate the assay's performance. rsc.org These include positive controls (samples with a known, expected outcome), negative controls (samples where no response is expected), and reference samples (often a healthy or baseline state) to provide a benchmark for comparison. rsc.org For instance, a "no-dye" control is essential to measure background fluorescence or sample autofluorescence, while a control with this compound in buffer alone helps establish its baseline fluorescence characteristics.
The table below summarizes key parameters to consider when designing an experiment using this compound.
| Parameter | Rationale and Consideration | Example Control/Action |
|---|---|---|
| Hypothesis | A clear, testable statement that defines the experiment's purpose (e.g., "Molecule X quenches the fluorescence of this compound upon binding"). drugdiscoveryonline.com | Design experiment to specifically measure fluorescence changes in the presence and absence of Molecule X. |
| Variables | Identify and control all variables that could affect fluorescence, such as this compound concentration, temperature, pH, and buffer composition. elifesciences.orgrsc.org | Maintain constant temperature and pH; use a consistent buffer system across all samples. |
| Replication | Perform multiple trials for each condition to ensure results are consistent and statistically significant, reducing the impact of random error. elifesciences.orgdrugdiscoveryonline.com | Run each sample concentration (e.g., of a quencher) in triplicate or quadruplicate. |
| Randomization | Randomly assign samples to positions in a multi-well plate to average out systematic errors like edge effects or instrument drift. edinst.com | Use a random number generator to determine the plate layout for samples and controls. |
| Controls | Include positive, negative, and reference samples to validate the assay and provide points of comparison. rsc.org | - Negative Control: this compound in buffer (no analyte).
|
| Assay Validation | Confirm that the assay is accurate, precise, and fit for its intended purpose. nih.govmdpi.com This includes determining the limit of detection and dynamic range. mdpi.com | Perform a dilution series of the analyte to establish a dose-response curve and determine the linear range of the assay. |
Advanced Spectroscopic Characterization Techniques
To fully understand the behavior of this compound in various chemical and biological systems, advanced spectroscopic methods are required. These techniques move beyond simple fluorescence intensity measurements to provide detailed insights into the dye's excited-state dynamics, its interactions with other molecules, and its structural integrity.
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a fluorophore—the average time it spends in the excited state after photon absorption. atto-tec.comphoton-force.com The method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. picoquant.comuniklinikum-jena.de By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. becker-hickl.comedinst.com
For this compound, TCSPC is invaluable for several reasons. The fluorescence lifetime of a dye is an intrinsic property that is highly sensitive to its local environment but independent of its concentration. atto-tec.com Factors such as solvent polarity, pH, temperature, and, most importantly, binding to macromolecules can alter the fluorescence lifetime. Therefore, TCSPC can be used to probe these interactions with high precision. integratedoptics.com For example, the binding of this compound to a protein may lead to a change in its lifetime due to conformational restriction or quenching effects.
The analysis of TCSPC data involves fitting the decay curve to one or more exponential functions. edinst.com A single exponential decay indicates a single fluorescent species in a uniform environment, while multi-exponential decays suggest the presence of multiple species or conformations, each with a distinct lifetime. edinst.com The quality of the fit is typically assessed by the chi-squared (χ²) value, where a value close to 1.0 indicates a good fit. atto-tec.com Some fluorescein (B123965) derivatives have been shown to exhibit complex decay kinetics with lifetimes extending into the microsecond range, which can be resolved using TCSPC. rsc.org
| Condition | Lifetime Component 1 (τ₁) | Lifetime Component 2 (τ₂) | Amplitude Weighted Average Lifetime (⟨τ⟩) | Chi-Squared (χ²) |
|---|---|---|---|---|
| This compound in PBS Buffer | 4.1 ns (100%) | N/A | 4.1 ns | 1.05 |
| This compound + Target Protein | 2.5 ns (40%) | 4.8 ns (60%) | 3.88 ns | 1.12 |
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorophores, termed the donor and acceptor. libretexts.org The process involves the non-radiative transfer of energy from an excited donor to a nearby acceptor through dipole-dipole coupling. wikipedia.org The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an effective "spectroscopic ruler" for the 1-10 nanometer range. wikipedia.orgevidentscientific.com
For FRET to occur, several conditions must be met: the donor and acceptor must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the transition dipoles of the two dyes must be favorably oriented. thermofisher.com this compound, with its spectral properties similar to fluorescein, can serve as an excellent FRET donor when paired with an appropriate acceptor, such as a rhodamine derivative. nih.gov
FRET is widely used to study biomolecular interactions, such as protein-protein binding or DNA hybridization. nih.gov In a typical assay, one molecule is labeled with the donor (e.g., this compound) and its binding partner is labeled with the acceptor. wikipedia.org When the molecules interact and bring the dyes into proximity, energy transfer occurs. This is observed as a decrease (quenching) in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission. drugdiscoveryonline.com By measuring these changes, one can quantify the binding event. nih.gov False negatives can occur if the labels are positioned too far apart or have poor dipole orientation, even if the proteins are bound. univr.it
| Sample Components | Donor Emission Intensity (a.u.) at λem,Don | Acceptor Emission Intensity (a.u.) at λem,Acc | Calculated FRET Efficiency (E) |
|---|---|---|---|
| Donor-labeled Protein only | 1000 | 10 | 0% (Reference) |
| Acceptor-labeled Protein only | 5 | 15 | N/A |
| Donor + Acceptor Labeled Proteins | 450 | 350 | 55% |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level information about the structure and dynamics of molecules. nih.gov While commonly used to elucidate the chemical structure of newly synthesized compounds like this compound derivatives by analyzing the chemical shifts and coupling constants of nuclei such as ¹H and ¹³C, its utility extends to studying molecular interactions. rsc.orgrsc.org
When this compound binds to a target molecule, such as a protein or a metal ion, the chemical environment of the nuclei within the dye molecule is altered. This change can be detected as a perturbation in the NMR spectrum, most commonly through changes in chemical shifts. This method, known as chemical shift perturbation (CSP), allows for the mapping of interaction interfaces. By monitoring the ¹H or ¹³C signals of this compound in the presence of increasing concentrations of its binding partner, one can identify which parts of the dye are involved in the interaction and can also determine binding affinities.
For example, the protons on the xanthene core or the sulfonic acid group of this compound would be expected to show significant shifts upon binding to a protein's active site. These shifts provide direct evidence of the interaction and can be used to build a structural model of the complex.
| Proton on this compound Ring | Chemical Shift (δ) in ppm (Free) | Chemical Shift (δ) in ppm (Bound to Target) | Chemical Shift Change (Δδ) |
|---|---|---|---|
| H-1' | 6.55 | 6.58 | +0.03 |
| H-4' | 6.70 | 6.95 | +0.25 |
| H-4 (Phthalic acid part) | 7.70 | 7.98 | +0.28 |
| H-6 (Phthalic acid part) | 8.05 | 8.10 | +0.05 |
Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weights. zzstandard.com For research involving this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable. mdpi.com It is routinely used to confirm the identity and purity of the synthesized dye by matching the measured mass-to-charge ratio (m/z) with the calculated theoretical value. caltech.edu
Beyond simple identification, MS is a powerful tool for characterizing molecular interactions. When this compound is used to label proteins, ESI-MS can determine the extent of labeling by measuring the mass increase of the protein corresponding to the covalent attachment of one or more dye molecules. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to identify the specific amino acid residues (e.g., lysines) that have been modified by the dye. nih.gov In some ESI-MS methods, a characteristic fragmentation can occur that cleaves the dye from the peptide, producing a "reporter ion" that confirms the presence of the modification. nih.govnih.gov This makes MS a crucial complementary technique to fluorescence-based methods for validating the structure and composition of labeled biomolecules.
| Analyte | Expected Monoisotopic Mass (Da) | Observed m/z (for [M+H]⁺ ion) | Interpretation |
|---|---|---|---|
| This compound | 412.0412 | 413.0485 | Confirms identity of free dye. |
| Small Peptide (e.g., ~1500 Da) | 1500.7500 | 1501.7573 | Confirms identity of unlabeled peptide. |
| This compound-Peptide Conjugate | 1912.7912 | 1913.7985 | Confirms successful 1:1 covalent labeling. |
Strategies for Data Acquisition, Processing, and Interpretation
The acquisition of high-quality data from advanced spectroscopic techniques is only the first step; subsequent processing and interpretation are critical for extracting meaningful biological or chemical information. mdpi.com Each technique requires a specialized data handling strategy.
For TCSPC , data acquisition involves collecting photon arrival times until a statistically robust decay curve is formed, often containing millions of photons to avoid issues like pulse pile-up. picoquant.com Processing this data typically requires specialized software that fits the decay curve using an iterative reconvolution method. mdpi.com This process accounts for the instrument response function (IRF)—the system's own temporal signature—to accurately extract one or more fluorescence lifetime components (τ) and their relative amplitudes. edinst.comedinst.com Interpretation involves relating these lifetime values to specific physical phenomena, such as quenching, conformational changes, or the presence of different fluorophore populations. edinst.com
FRET data acquisition can be performed in several ways, including measuring the steady-state fluorescence intensity of the donor and acceptor (sensitized emission) or measuring the change in the donor's fluorescence lifetime via TCSPC (FLIM-FRET). nih.govmicroscopyu.com For intensity-based measurements, raw data must be corrected for background fluorescence and spectral crosstalk (donor emission leaking into the acceptor channel and direct excitation of the acceptor). nih.gov Processing involves calculating the FRET efficiency (E), often from the ratio of acceptor to donor intensity. drugdiscoveryonline.com Interpretation requires careful controls, as apparent FRET can be caused by artifacts. microscopyu.com Changes in FRET efficiency are interpreted as changes in the distance between the labeled molecules. univr.it
Data from NMR and Mass Spectrometry also require specific processing workflows. NMR data acquisition involves accumulating scans to improve the signal-to-noise ratio. Processing includes Fourier transformation, phase correction, and baseline correction. Interpretation focuses on identifying peak shifts (for CSP) or assigning peaks to specific nuclei to confirm structure. rsc.org Mass spectrometry data is processed to generate a spectrum of m/z values. For high-resolution instruments, this allows for the determination of elemental composition. Interpretation involves matching observed masses to theoretical values to confirm identity, purity, and the nature of any modifications. nih.govnih.gov Modern software platforms often integrate modules for these complex data reduction and analysis tasks, facilitating a more streamlined path from data acquisition to scientific insight. arxiv.org
| Technique | Primary Data Acquired | Key Processing Step(s) | Interpreted Output |
|---|---|---|---|
| TCSPC | Histogram of photon arrival times | Iterative reconvolution fitting to exponential decay model; χ² evaluation. edinst.com | Fluorescence lifetime(s) (τ); probe environment and dynamics. |
| FRET (Intensity) | Emission spectra of donor and acceptor | Background subtraction; spectral crosstalk correction; ratiometric analysis. drugdiscoveryonline.comnih.gov | FRET efficiency (E); intermolecular distance changes and binding events. |
| NMR Spectroscopy | Free induction decay (FID) | Fourier transformation; phasing; baseline correction. | Chemical shifts (δ); molecular structure and binding site mapping. |
| Mass Spectrometry | Time-of-flight or ion-trap data | Deconvolution of charge states; peak picking. | Mass-to-charge ratio (m/z); molecular weight confirmation and purity analysis. |
Considerations for Minimizing Experimental Artifacts in Fluorescence Studies
In fluorescence-based research involving this compound and related fluorophores, the accuracy and reliability of the data are paramount. Experimental artifacts, which are errors introduced during sample preparation, measurement, or data processing, can significantly distort results, leading to false positives or negatives. expertcytometry.com A thorough understanding of these potential artifacts and the implementation of strategies to minimize them are critical for obtaining high-quality, quantitative data. Key artifacts in fluorescence studies include photobleaching, pH sensitivity, inner filter effects, concentration quenching, and spectral bleed-through.
Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. azolifesciences.commicroscopyu.com During the fluorescence cycle of excitation and emission, the fluorophore molecule is in a structurally unstable excited state, making it susceptible to chemical damage, often through reactions with molecular oxygen. microscopyu.comthermofisher.com This damage results in a permanent loss of the molecule's ability to fluoresce. The rate of photobleaching is dependent on the fluorophore's structure, its local environment, the intensity of the excitation light, and the duration of exposure. azolifesciences.commicroscopyu.com Fluorescein and its derivatives are known to be susceptible to photobleaching. thermofisher.comnih.gov
Minimization strategies include:
Reducing Illumination Intensity: Using the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. azolifesciences.comabcam.com
Minimizing Exposure Time: Limiting the duration the sample is exposed to excitation light by using faster acquisition speeds or keeping the shutter closed when not actively imaging. azolifesciences.comabcam.com
Using Antifade Reagents: Incorporating commercially available or self-prepared antifade mounting media that typically contain free-radical scavengers to protect the fluorophore from photo-oxidation.
Optimizing Filters: Employing high-quality bandpass filters to block unwanted excitation wavelengths that can contribute to photobleaching without contributing to the signal. abcam.com
Imaging Conditions: Storing samples in the dark and performing experiments quickly can help mitigate the effects of photobleaching. nih.gov
pH Sensitivity
The fluorescence properties of fluorescein and its derivatives, including this compound, are highly dependent on the pH of the surrounding environment. nih.govresearchgate.net The molecule exists in different ionic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH. nih.govresearchgate.net The dianionic form, which predominates at pH values above approximately 6.4, is the most fluorescent species. researchgate.net As the pH decreases, protonation of the phenolic groups leads to a significant reduction in fluorescence intensity. nih.govusda.gov This pH sensitivity can be a major source of artifacts if the pH is not carefully controlled or if the experimental conditions cause local pH changes.
Minimization strategies include:
Buffering the Medium: Performing experiments in a well-buffered solution to maintain a constant and optimal pH. A pH above 8.4 is often used for fluorescein to ensure maximum and stable fluorescence intensity. usda.govresearchgate.net
pH Measurement and Control: Regularly measuring the pH of solutions and adjusting as necessary before and during experiments.
Ratiometric Imaging: For certain derivatives like BCECF, which have a pH-independent isosbestic point in their absorption spectrum, ratiometric measurements can be performed. This involves calculating the ratio of fluorescence intensities from excitation at two different wavelengths, which corrects for variations in dye concentration, photobleaching, and instrument instability. nih.gov
Inner Filter Effect and Concentration Quenching
The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and measured fluorescence intensity, particularly in highly concentrated solutions. plos.orgtcu.edu It is categorized into two types:
Primary Inner Filter Effect: The absorption of excitation light by the sample itself. As light penetrates the sample, its intensity decreases, leading to non-uniform excitation and a lower-than-expected fluorescence signal from deeper within the sample. tcu.edulabbot.bio
Secondary Inner Filter Effect: The reabsorption of emitted fluorescence by other fluorophore molecules in the solution. This occurs when there is an overlap between the emission spectrum of the fluorophore and its own absorption spectrum. plos.org
Concentration quenching , or self-quenching, is another concentration-dependent artifact where the fluorescence quantum yield is reduced when fluorophore molecules are in close proximity. nih.govplos.org This can occur through the formation of non-fluorescent dimers or through collisional processes that promote non-radiative deactivation. plos.orgedinst.com
Minimization strategies include:
Working with Dilute Solutions: The most common approach is to use low concentrations of the fluorophore (typically with an absorbance of <0.05 to <0.1) where these effects are minimal. tcu.edu
Using Short Pathlength Cuvettes: Reducing the distance the light travels through the sample (e.g., using 1 mm or 2 mm cuvettes instead of 1 cm) minimizes the absorption of both excitation and emission light. tcu.edu
Correction Algorithms: For experiments where high concentrations are unavoidable, mathematical correction factors can be applied to the measured fluorescence data to compensate for inner filter effects. plos.orgrsc.org
Front-Face Illumination: Some spectrofluorometers allow for front-face illumination (e.g., at a 90-degree angle to detection) of the sample, which minimizes the pathlength of both excitation and emission light through the sample.
Spectral Bleed-Through (Crosstalk)
In experiments using multiple fluorophores, spectral bleed-through occurs when the emission of one fluorophore is detected in the channel designated for another. evidentscientific.com This is caused by the broad nature of fluorescence emission spectra and significant spectral overlap between different dyes. evidentscientific.com For instance, the emission of a green-emitting dye like a fluorescein derivative might "bleed into" the detection channel for a red-emitting dye. expertcytometry.com This artifact is a major concern in colocalization studies and quantitative techniques like Förster Resonance Energy Transfer (FRET).
Minimization strategies include:
Careful Fluorophore Selection: Choosing fluorophores with maximal spectral separation between their excitation and emission profiles. expertcytometry.comevidentscientific.com
Optimized Filter Sets: Using narrow bandpass emission filters to isolate the fluorescence signal from each dye specifically. expertcytometry.comevidentscientific.com
Sequential Acquisition: In confocal microscopy, images for each fluorophore can be acquired sequentially. The laser line for one fluorophore is used to excite and collect its emission, and then this process is repeated for the next fluorophore, preventing simultaneous excitation and emission that leads to bleed-through.
Spectral Unmixing: Advanced microscopy systems equipped with spectral detectors can acquire the entire emission spectrum at each pixel. This data can then be computationally processed using spectral unmixing algorithms to separate the contributions of each fluorophore.
The following table provides a summary of common artifacts in fluorescence studies and methods for their mitigation.
Table 1: Summary of Experimental Artifacts and Mitigation Strategies in Fluorescence Studies
| Artifact | Description | Minimization Strategies |
|---|---|---|
| Photobleaching | Irreversible photochemical destruction of the fluorophore due to light exposure, leading to signal loss. microscopyu.comthermofisher.com | - Reduce excitation light intensity and exposure time. azolifesciences.com |
| pH Sensitivity | Fluorescence intensity of dyes like fluorescein derivatives is highly dependent on the pH of the medium. nih.govresearchgate.net | - Use well-buffered solutions to maintain a stable, optimal pH (e.g., >8.4 for fluorescein). usda.govresearchgate.net |
| Inner Filter Effect | Absorption of excitation (primary) or emission (secondary) light by the sample itself at high concentrations, causing non-linear signal response. plos.orgtcu.edu | - Work with dilute solutions (Absorbance < 0.1). tcu.edu |
| Concentration Quenching | Reduction in fluorescence quantum yield at high concentrations due to intermolecular interactions (e.g., dimer formation, collisions). nih.govplos.org | - Maintain low fluorophore concentrations.
|
| Spectral Bleed-Through | Overlap of emission spectra from multiple fluorophores, leading to signal detection in incorrect channels. evidentscientific.com | - Select fluorophores with well-separated spectra. expertcytometry.com |
| Autofluorescence | Inherent fluorescence from endogenous molecules within biological samples, creating background noise. azolifesciences.comabcam.com | - Image an unstained control sample to determine the autofluorescence signature.
|
Future Directions and Emerging Research Avenues for Sulfonfluorescein
Development of Next-Generation Sulfonfluorescein Probes with Enhanced Performance
The development of next-generation fluorescent probes is a key focus of current research, aiming to create tools with superior performance characteristics. nih.gov For this compound, this involves targeted modifications to its core structure to enhance its photophysical properties and biological utility. Key areas of development include improving brightness, photostability, and specificity, as well as engineering probes with novel functionalities.
One promising approach is the creation of genetically-encoded fluorescent sensors based on the this compound scaffold. frontiersin.org These biosensors can be expressed within specific cells or targeted to subcellular compartments, offering a high degree of spatial and temporal control. frontiersin.org By fusing this compound derivatives with proteins that recognize specific analytes, researchers can create highly selective probes for a wide range of biological molecules and events. frontiersin.org
Another avenue of exploration is the development of nanoparticle-based probes . Encapsulating this compound within polymer nanoparticles can protect the dye from the cellular environment, leading to increased photostability and reduced non-specific interactions. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct the probe to specific cells or tissues, enhancing its diagnostic and therapeutic potential. mdpi.com
| Probe Type | Key Advantages | Potential Enhancements for this compound |
| Genetically-Encoded Probes | High specificity, subcellular targeting, dynamic monitoring of cellular processes. frontiersin.org | Engineering of this compound-based sensors for novel analytes, improved folding efficiency and brightness. |
| Nanoparticle Probes | Enhanced photostability, reduced toxicity, targeted delivery. mdpi.commdpi.com | Development of biocompatible and biodegradable nanoparticles, multi-modal imaging capabilities. |
| Photoactivatable Probes | Precise spatial and temporal control over fluorescence, tracking of molecular dynamics. frontiersin.org | Design of this compound derivatives with high photoactivation contrast and efficiency. |
Integration with Novel Imaging and Sensing Technologies
The full potential of next-generation this compound probes can be realized through their integration with advanced imaging and sensing technologies. These technologies offer unprecedented resolution, sensitivity, and depth penetration, enabling the visualization of biological processes in real-time and in complex living systems.
Near-infrared (NIR) imaging , particularly in the second window (NIR-II, 1000-1700 nm), offers significant advantages for in vivo imaging due to reduced light scattering and tissue autofluorescence. mdpi.com The development of this compound derivatives that excite and emit in the NIR-II window would enable deep-tissue imaging with high signal-to-noise ratios. mdpi.com
Photoacoustic imaging (PAI) is a hybrid technique that combines the high contrast of optical imaging with the deep penetration of ultrasound. mdpi.com By designing this compound-based probes that can efficiently convert absorbed light into sound waves, researchers can create powerful tools for non-invasive imaging of deep tissues. mdpi.com
Advanced microscopy techniques , such as super-resolution microscopy and light-sheet fluorescence microscopy, are pushing the boundaries of spatial and temporal resolution. The development of photostable and bright this compound probes is crucial for taking full advantage of these powerful imaging modalities.
| Technology | Principle | Potential Integration with this compound |
| NIR-II Imaging | Utilizes light in the 1000-1700 nm window for deep tissue imaging with reduced scattering and autofluorescence. mdpi.com | Synthesis of this compound analogues with excitation and emission in the NIR-II range. |
| Photoacoustic Imaging (PAI) | Detects ultrasound waves generated by the absorption of light by a contrast agent. mdpi.com | Development of this compound-based probes with high photoacoustic conversion efficiency. |
| Super-Resolution Microscopy | Overcomes the diffraction limit of light to achieve nanoscale resolution. | Creation of bright and photostable this compound probes suitable for techniques like STED and PALM/STORM. |
| Light-Sheet Fluorescence Microscopy | Illuminates a thin slice of the sample, reducing phototoxicity and enabling long-term imaging of live specimens. | Use of bright and photostable this compound probes for high-speed, 3D imaging of cellular and developmental processes. |
Addressing Current Limitations in Research Applications
Despite their widespread use, fluorescent probes, including this compound, have inherent limitations that can affect experimental outcomes. nih.gov Addressing these challenges is a critical aspect of future research.
A significant limitation is photobleaching , the irreversible loss of fluorescence upon prolonged exposure to excitation light. nih.gov This can limit the duration of imaging experiments and affect the quantitative analysis of data. The development of more photostable this compound derivatives is a key priority.
Another challenge is the potential for off-target effects and cytotoxicity , where the probe itself can interfere with normal cellular processes. nih.gov Careful design of the probe's chemical structure and the use of lower probe concentrations can help to mitigate these effects.
The temporal delay between photoconversion and image acquisition can be a limiting factor when studying dynamic processes with photoconvertible probes. nih.gov Optimizing the kinetics of photoactivation in next-generation this compound probes will be crucial for accurately tracking fast cellular events. nih.gov
| Limitation | Description | Strategies for Mitigation |
| Photobleaching | Irreversible loss of fluorescence due to photochemical reactions. nih.gov | Synthesis of more robust fluorophores, use of antifade reagents, optimization of imaging parameters. |
| Off-Target Effects/Cytotoxicity | The probe interferes with cellular function or causes cell death. nih.gov | Rational probe design to minimize non-specific binding, use of lower concentrations, biocompatible nanoparticle encapsulation. |
| Temporal Resolution in Photoconversion | Delay between photoactivation and imaging can hinder the study of fast dynamics. nih.gov | Development of probes with faster photoconversion kinetics, integration with high-speed imaging systems. nih.gov |
| Tracking of Highly Mobile Proteins | The diffusion of highly mobile proteins can make it difficult to restrict photoconversion to a specific region of interest. nih.gov | Use of two-photon excitation for more precise spatial control, development of probes with optimized diffusion characteristics. |
Exploration of New Application Domains in Fundamental Scientific Discovery
The development of enhanced this compound probes, coupled with advanced imaging technologies, will open up new avenues for fundamental scientific discovery. These tools will enable researchers to ask and answer questions that were previously intractable.
In neuroscience , next-generation this compound probes could be used to visualize neural activity with unprecedented detail, providing insights into the mechanisms of learning, memory, and disease. nih.gov The ability to image deep within the brain with high resolution will be particularly valuable for studying complex neural circuits. nih.gov
In cell biology , improved probes will allow for the precise tracking of individual molecules and organelles within living cells, revealing the intricate choreography of cellular processes. nih.gov This will enhance our understanding of everything from gene expression and protein trafficking to cell division and migration.
In the field of diagnostics , targeted this compound-based nanoprobes hold promise for the early detection and diagnosis of diseases such as cancer. thno.org These probes could be designed to specifically accumulate in tumor tissue, providing a clear fluorescent signal for imaging and potentially even for guiding therapeutic interventions. thno.org
The continued innovation in the design and application of this compound probes will undoubtedly fuel new discoveries across a wide range of scientific disciplines, solidifying their role as indispensable tools in the quest to understand the complexities of life.
Q & A
Q. Table 1: Key Parameters for this compound Synthesis Validation
Basic: How should researchers characterize this compound’s spectral properties to ensure experimental validity?
Methodological Answer:
Characterization must include:
- Absorption Spectra: Measure in buffered aqueous solutions (pH 7.4) using a double-beam spectrophotometer, noting molar extinction coefficients.
- Fluorescence Quantum Yield: Determine relative to fluorescein in 0.1 M NaOH (ΦF = 0.92) as a reference standard.
- pH Sensitivity: Test emission intensity across pH 4–10 to identify optimal working ranges.
- Photostability: Excite samples continuously for 1 hour (e.g., 488 nm laser) and track intensity decay. Document all instrumentation settings (slit widths, detector gain) to enable replication .
Advanced: How can researchers resolve contradictory fluorescence intensity data in this compound-based assays?
Methodological Answer:
Contradictions often arise from:
Environmental Variability: Control pH, ionic strength, and temperature rigorously. Use buffer systems (e.g., HEPES or PBS) with chelators (EDTA) to mitigate metal interference.
Inner Filter Effects: Correct for absorbance at excitation/emission wavelengths using the formula:
.
Quenching Mechanisms: Test for collisional (e.g., iodide) or static quenching (e.g., binding interactions) via Stern-Volmer plots.
Instrument Calibration: Validate detector linearity with standard fluorophores (e.g., quinine sulfate). Publish raw data and normalization steps to enhance transparency .
Advanced: What strategies optimize this compound’s use in live-cell imaging to minimize artifacts?
Methodological Answer:
- Loading Protocols: Use acetoxymethyl (AM) esters for passive uptake, followed by esterase cleavage verification via control experiments with probenecid (an organic anion transporter inhibitor).
- Toxicity Controls: Perform MTT assays at working concentrations (typically 1–10 µM) to confirm cell viability.
- Compartmentalization Checks: Co-stain with organelle-specific dyes (e.g., MitoTracker) to assess unintended localization.
- Temporal Resolution: Limit exposure times to prevent photobleaching; use two-photon microscopy for reduced phototoxicity. Data should include negative controls (unlabeled cells) and quantification of background fluorescence .
Advanced: How should meta-analyses address heterogeneity in this compound applications across published studies?
Methodological Answer:
Adopt the PRISMA framework for systematic reviews:
Define Inclusion Criteria: Focus on studies specifying this compound’s purity (>75% HPLC), solvent systems, and detection methods.
Assess Bias: Use tools like ROBIS to evaluate experimental design flaws (e.g., lack of blinding in fluorescence quantification).
Statistical Harmonization: Convert fluorescence intensities to standardized units (e.g., normalized to reference dyes).
Subgroup Analysis: Stratify data by application (e.g., intracellular vs. in vitro assays) and experimental conditions (pH, temperature).
Address Publication Bias: Include preprints and negative results from repositories like bioRxiv . Report heterogeneity metrics (I² statistic) and sensitivity analyses .
Basic: What are the best practices for documenting this compound experiments to meet journal reproducibility standards?
Methodological Answer:
- Materials Section: Specify vendor, catalog number, batch ID, and purity (e.g., "this compound, Sigma-Aldrich #S0132, >75% HPLC, Batch XYZ").
- Data Deposition: Upload raw spectra, HPLC chromatograms, and analysis scripts to repositories like Figshare or Zenodo .
- Supplemental Information: Include step-by-step protocols for synthesis, purification, and characterization, avoiding redundancy with main text tables. Follow Beilstein Journal guidelines for supplementary data formatting .
Advanced: How can machine learning models improve the prediction of this compound’s behavior in novel environments?
Methodological Answer:
- Feature Selection: Train models using experimental parameters (pH, ionic strength, solvent polarity) and spectral data (quantum yield, Stokes shift).
- Validation: Use k-fold cross-validation with independent datasets from public repositories (e.g., PubChem BioAssay).
- Interpretability: Apply SHAP (SHapley Additive exPlanations) values to identify critical factors influencing fluorescence output.
- Limitations: Acknowledge extrapolation risks beyond training data scope and validate predictions with wet-lab experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
